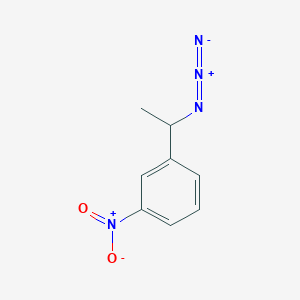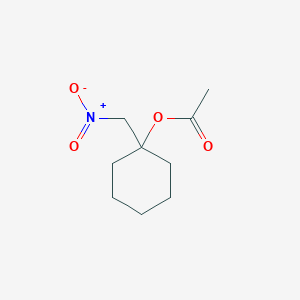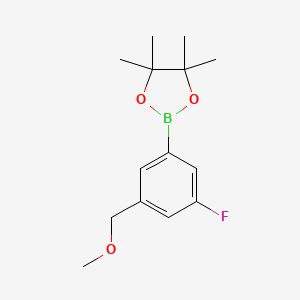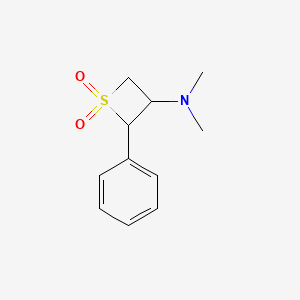
2-Methyl-3-(3-methyloxiran-2-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-methyloxiran-2-yl)oxirane is an organic compound with the molecular formula C₆H₁₀O₂. It is a type of epoxide, which is a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-(3-methyloxiran-2-yl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the alkene is continuously fed into the reactor along with the peracid. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Substituted alcohols, ethers, and other derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-methyloxiran-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical processes to form new bonds and create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Oxirane, 2-ethyl-3-methyl-
- Oxirane, 2,3-dimethyl-
- Oxirane, 2-methyl-, polymer with oxirane
Uniqueness
2-Methyl-3-(3-methyloxiran-2-yl)oxirane is unique due to its specific substitution pattern on the epoxide ring. This substitution affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds. Its unique structure also influences its physical and chemical properties, which can be advantageous in certain applications.
Propiedades
Número CAS |
51065-35-1 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-methyl-3-(3-methyloxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3 |
Clave InChI |
SINVKWSLMGHBSX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C2C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)


![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)



![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

